molecular formula C21H22N2O3 B4014003 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide

Cat. No. B4014003
M. Wt: 350.4 g/mol
InChI Key: RNZRVKAQXITYBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions under controlled conditions. For example, a related compound was synthesized through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the intricate steps and conditions necessary for the formation of such compounds (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this category is determined using techniques such as X-ray single crystal diffraction, which provides detailed information on the arrangement of atoms and the molecular geometry. For instance, crystallographic analysis of a similar compound revealed a triclinic space group with specific crystallographic parameters, highlighting the detailed structural information that can be obtained (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, reflecting their reactivity and interaction with different chemical agents. For example, the synthesis process often involves reactions with chloro compounds and amino groups, demonstrating the compounds' ability to participate in complex chemical transformations (Huang Ming-zhi et al., 2005).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray diffraction analysis provides insights into the crystalline structure, which is essential for determining the compound's physical characteristics and stability (Huang Ming-zhi et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are defined by the compound's molecular structure. The presence of specific functional groups, such as the 1,3-dioxo group, plays a significant role in the compound's chemical behavior, influencing its potential applications and interactions with biological systems (Huang Ming-zhi et al., 2005).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13(2)16-10-8-15(9-11-16)12-22-19(24)14(3)23-20(25)17-6-4-5-7-18(17)21(23)26/h4-11,13-14H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZRVKAQXITYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylbenzyl)propanamide

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